

Spectroscopic Data of Gnaphaliin: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name:	Gnaphaliin
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Introduction: Resolving the Gnaphaliin Ambiguity

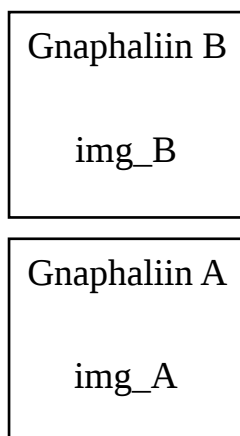
For years, the name "**Gnaphaliin**" created confusion in the field of natural product chemistry, as it was used to describe two distinct flavonoid isomers. This guide clarifies this ambiguity and provides a comprehensive overview of the spectroscopic data for both compounds, now correctly identified as **Gnaphaliin A** and **Gnaphaliin B**.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of these molecules.

The structural elucidation of flavonoids is a cornerstone of natural product research, and the application of modern spectroscopic techniques is paramount.^[2] This guide will delve into the specific spectral features of **Gnaphaliin A** (5,7-dihydroxy-3,8-dimethoxyflavone) and **Gnaphaliin B** (3,5-dihydroxy-7,8-dimethoxyflavone), providing not just the data, but also the rationale behind the spectroscopic observations.^[1]

Chemical Structures and Nomenclature

The structural difference between **Gnaphaliin A** and **B** lies in the positioning of a hydroxyl and a methoxy group on the A and C rings of the flavonoid skeleton. This seemingly minor difference has significant implications for their spectroscopic properties and biological activities.

- **Gnaphaliin A**: 5,7-dihydroxy-3,8-dimethoxyflavone
- **Gnaphaliin B**: 3,5-dihydroxy-7,8-dimethoxyflavone



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Caption: Chemical structures of **Gnaphaliin A** and **Gnaphaliin B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of flavonoids, providing detailed information about the carbon skeleton and the placement of substituents.[2] The analysis of ^1H , ^{13}C , and 2D NMR spectra allows for the complete assignment of all proton and carbon signals.

^1H NMR Spectroscopy

The ^1H NMR spectrum of a flavonoid provides a wealth of information. The chemical shifts of the aromatic protons can indicate the oxygenation pattern of the A and B rings, while the coupling constants reveal the substitution patterns.

Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone)

The ^1H NMR spectrum of **Gnaphaliin A** is characterized by a singlet for the H-6 proton, a diagnostic feature for flavonoids with a substituent at C-8. The protons of the unsubstituted B-ring typically appear as a multiplet in the downfield region. The methoxy groups at C-3 and C-8 will each present as a sharp singlet.

Table 1: ^1H NMR Spectroscopic Data for **Gnaphaliin A**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	Value	s	-
H-2', H-6'	Value	m	Value
H-3', H-4', H-5'	Value	m	Value
3-OCH ₃	Value	s	-
8-OCH ₃	Value	s	-
5-OH	Value	s	-
7-OH	Value	s	-

Note: Specific chemical shifts and coupling constants are dependent on the solvent used for analysis. The values presented here are representative and should be cross-referenced with the primary literature for the specific solvent system.

Gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone)

In contrast to **Gnaphaliin A**, the ^1H NMR spectrum of **Gnaphaliin B** will show a singlet for the H-6 proton and distinct chemical shifts for the methoxy groups now located at C-7 and C-8. The hydroxyl group at C-3 will also influence the electronic environment of the C-ring.

Table 2: ^1H NMR Spectroscopic Data for **Gnaphaliin B**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	Value	s	-
H-2', H-6'	Value	m	Value
H-3', H-4', H-5'	Value	m	Value
7-OCH ₃	Value	s	-
8-OCH ₃	Value	s	-
3-OH	Value	s	-
5-OH	Value	s	-

Note: Specific chemical shifts and coupling constants are dependent on the solvent used for analysis. The values presented here are representative and should be cross-referenced with the primary literature for the specific solvent system.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides a direct count of the number of non-equivalent carbons and their chemical environments. The chemical shifts of the carbon atoms in the flavonoid skeleton are highly sensitive to the nature and position of the substituents.

Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone)

The ^{13}C NMR spectrum of **Gnaphaliin A** will display 17 distinct signals corresponding to its molecular formula ($\text{C}_{17}\text{H}_{14}\text{O}_6$). The positions of the oxygenated aromatic carbons and the methoxy carbons are particularly informative for structure confirmation.

Table 3: ^{13}C NMR Spectroscopic Data for **Gnaphaliin A**

Carbon	Chemical Shift (δ , ppm)
C-2	Value
C-3	Value
C-4	Value
C-5	Value
C-6	Value
C-7	Value
C-8	Value
C-9	Value
C-10	Value
C-1'	Value
C-2', C-6'	Value
C-3', C-5'	Value
C-4'	Value
3-OCH ₃	Value
8-OCH ₃	Value

Note: Chemical shifts are dependent on the solvent used. These are representative values.

Gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone)

The ¹³C NMR spectrum of **Gnaphaliin B** will also show 17 carbon signals, but with notable differences in the chemical shifts of the A and C ring carbons due to the altered substitution pattern compared to **Gnaphaliin A**.

Table 4: ¹³C NMR Spectroscopic Data for **Gnaphaliin B**

Carbon	Chemical Shift (δ , ppm)
C-2	Value
C-3	Value
C-4	Value
C-5	Value
C-6	Value
C-7	Value
C-8	Value
C-9	Value
C-10	Value
C-1'	Value
C-2', C-6'	Value
C-3', C-5'	Value
C-4'	Value
7-OCH ₃	Value
8-OCH ₃	Value

Note: Chemical shifts are dependent on the solvent used. These are representative values.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

EIMS is a hard ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule. The fragmentation of flavonoids often involves retro-Diels-Alder (rDA) reactions of the C-ring, as well as losses of small neutral molecules like CO, H₂O, and methyl radicals from methoxy groups.

Gnaphaliin A and B

Both **Gnaphaliin A** and **B** have a molecular formula of C₁₇H₁₄O₆, corresponding to a molecular weight of 314 g/mol. Their EIMS spectra are expected to show a molecular ion peak (M⁺) at m/z 314. The key to distinguishing the isomers lies in the relative abundances of the fragment ions.

Table 5: Key EIMS Fragmentation Data for **Gnaphaliin A** and **B**

m/z	Proposed Fragment	Gnaphaliin A (relative abundance)	Gnaphaliin B (relative abundance)
314	[M] ⁺	Value	Value
299	[M - CH ₃] ⁺	Value	Value
286	[M - CO] ⁺	Value	Value
Other significant fragments	Value	Value	

Note: The relative abundances of fragment ions are indicative and can vary with instrument conditions.

The fragmentation pathways of polymethoxyflavones are complex and can provide detailed structural insights.^[3] For instance, the loss of a methyl radical (CH₃) is a common fragmentation pathway for methoxylated flavonoids.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of **Gnaphaliin** isomers.

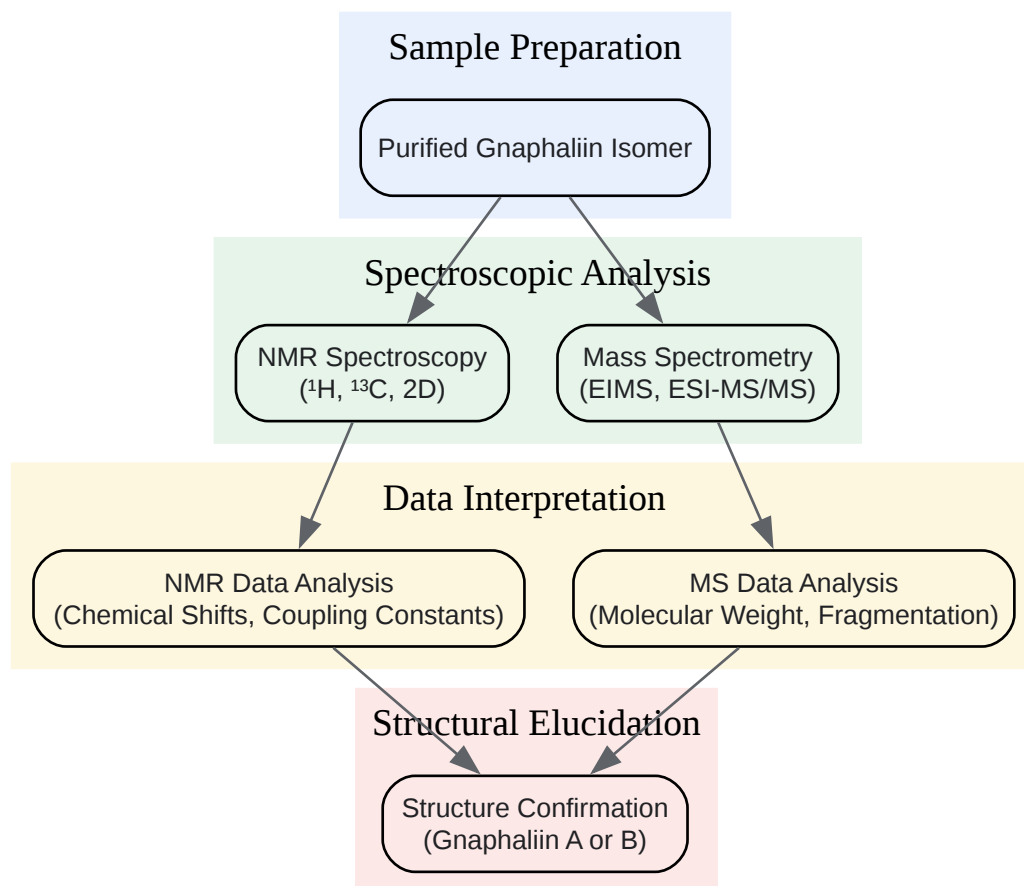
NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the purified **Gnaphaliin** isomer in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., hydroxyls).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- **1H NMR:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **2D NMR (COSY, HSQC, HMBC):** These experiments are invaluable for unambiguous signal assignments. Standard pulse programs and parameters provided by the instrument manufacturer should be employed.

Mass Spectrometry Data Acquisition

- **Sample Introduction:** For EIMS, the sample is typically introduced via a direct insertion probe. For softer ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused or introduced via liquid chromatography (LC-MS).
- **EIMS:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

- ESI-MS/MS: The sample solution is sprayed into the mass spectrometer source, and the resulting ions are mass-analyzed. For MS/MS, a precursor ion of interest (e.g., the $[M+H]^+$ or $[M-H]^-$ ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.



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Caption: A conceptual workflow for the spectroscopic analysis of **Gnaphaliin** isomers.

Conclusion

The accurate structural elucidation of natural products like **Gnaphaliin** A and B is fundamental to understanding their chemical properties and biological functions. This guide has provided a comprehensive overview of the key spectroscopic data (NMR and MS) required for their unambiguous identification. By understanding the principles behind these techniques and carefully analyzing the spectral data, researchers can confidently characterize these and other

related flavonoids, paving the way for further investigation into their potential applications in medicine and other scientific disciplines.

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